molecular formula C14H15N3O2S B2519199 2-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrimidine CAS No. 2034435-49-7

2-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrimidine

Cat. No.: B2519199
CAS No.: 2034435-49-7
M. Wt: 289.35
InChI Key: BCRYJDQGOCESOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrimidine is a complex organic compound that features a pyrimidine ring linked to a piperidine ring through an ether bond, with a thiophene-3-carbonyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrimidine typically involves multiple steps, starting with the preparation of the individual components followed by their assembly. One common approach is to first synthesize the thiophene-3-carbonyl chloride, which is then reacted with piperidine to form the thiophene-3-carbonyl piperidine intermediate. This intermediate is subsequently reacted with a pyrimidine derivative under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl group can yield the corresponding alcohol.

Scientific Research Applications

2-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrimidine has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand for studying protein-ligand interactions.

    Industry: It can be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(thiophene-2-carbonyl)piperidin-3-yl]oxy}pyrimidine
  • 2-{[1-(furan-3-carbonyl)piperidin-3-yl]oxy}pyrimidine
  • 2-{[1-(pyridine-3-carbonyl)piperidin-3-yl]oxy}pyrimidine

Uniqueness

2-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrimidine is unique due to the specific positioning of the thiophene-3-carbonyl group, which can influence its chemical reactivity and biological activity. This positioning can result in different binding affinities and selectivities compared to similar compounds, making it a valuable molecule for targeted research and development.

Properties

IUPAC Name

(3-pyrimidin-2-yloxypiperidin-1-yl)-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c18-13(11-4-8-20-10-11)17-7-1-3-12(9-17)19-14-15-5-2-6-16-14/h2,4-6,8,10,12H,1,3,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRYJDQGOCESOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CSC=C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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